![molecular formula C21H16ClN3O3 B2894325 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide CAS No. 1251562-16-9](/img/structure/B2894325.png)
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research on quinazolinone and thiazolidinone derivatives has shown promising antimicrobial properties. Compounds synthesized with chlorophenyl and methyl substituents demonstrated significant in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Another study also highlighted the synthesis of new quinazolines as potential antimicrobial agents, further emphasizing the antimicrobial potential of chlorophenyl-containing compounds (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Applications
Compounds with chlorophenyl groups have been investigated for their anti-inflammatory and analgesic properties. One study discussed the synthesis of diaryl dihydropyrazole-3-carboxamides, showing significant in vivo anti-obesity activity, which is attributed to their CB1 antagonistic activity (Srivastava et al., 2007). Another example includes the synthesis of quinoline attached-furan-2(3H)-ones, which displayed anti-inflammatory, antibacterial, and reduced gastrointestinal toxicity, indicating their therapeutic potential in managing inflammation and bacterial infections (Alam et al., 2011).
Drug Development and Mechanistic Studies
Several studies focus on understanding the mechanisms of action of similar compounds, which can guide the development of new therapeutic agents. For instance, the unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides provides insight into the structural analysis of drug candidates (Beuck et al., 2009). Moreover, the synthesis and characterization of new quinazolinone analogs with potential antimicrobial and anti-inflammatory activities contribute to the expanding knowledge on drug synthesis and potential applications (Rajput & Sharma, 2021).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-11-9-18(26)24-17-10-13(7-8-14(11)17)23-21(27)19-12(2)28-25-20(19)15-5-3-4-6-16(15)22/h3-10H,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZWIOMSCGNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.